molecular formula C26H23FN2O4S B2489447 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866729-69-3

2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2489447
CAS No.: 866729-69-3
M. Wt: 478.54
InChI Key: BPVPTLGHHATERJ-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase. This compound has emerged as a critical pharmacological tool for investigating the tumor microenvironment, particularly the role of tumor-associated macrophages (TAMs). CSF1R signaling is a primary driver for the survival, proliferation, and differentiation of macrophages . By selectively inhibiting CSF1R, this compound depletes TAMs, which are known to promote tumor progression, immunosuppression, and angiogenesis. Consequently, it is extensively used in preclinical research to study the therapeutic potential of targeting the CSF1/CSF1R axis in various solid tumor models, including breast cancer and glioblastoma. Beyond oncology, this inhibitor is valuable in immunology for studying monocyte and macrophage biology in inflammatory and autoimmune diseases, such as rheumatoid arthritis, where macrophages contribute significantly to synovitis and joint destruction . Its specific mechanism of action, targeting a key regulator of the innate immune system within the tumor microenvironment, makes it a compound of high interest for developing novel immunotherapeutic strategies.

Properties

IUPAC Name

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-3-18-8-13-23-21(14-18)26(31)24(34(32,33)20-11-9-19(27)10-12-20)15-29(23)16-25(30)28-22-7-5-4-6-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVPTLGHHATERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid

The quinoline core is constructed via the Conrad-Limpach reaction, which involves cyclization of β-keto esters with aniline derivatives.

Procedure :

  • Ethyl acetoacetate (1.0 eq) is condensed with 3-ethylaniline (1.1 eq) in refluxing ethanol (5 h, 80°C).
  • The intermediate β-enamine ester is hydrolyzed using 6 M HCl (12 h, 110°C) to yield 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Yield : 68–72% (typical for Conrad-Limpach reactions).

Sulfonylation at Position 3

The 4-fluorobenzenesulfonyl group is introduced via electrophilic aromatic substitution (EAS).

Optimized Conditions :

  • Reagent : 4-Fluorobenzenesulfonyl chloride (1.5 eq).
  • Base : Pyridine (2.0 eq) in anhydrous dichloromethane (DCM).
  • Temperature : 0°C → room temperature (RT), 8 h.
  • Workup : Sequential washing with 5% HCl, saturated NaHCO3, and brine.

Yield : 85–89%.

N-Alkylation with 2-Bromo-N-(2-Methylphenyl)Acetamide

The acetamide side chain is attached via N-alkylation under phase-transfer conditions.

Key Parameters :

  • Alkylating Agent : 2-Bromo-N-(2-methylphenyl)acetamide (1.2 eq).
  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 eq).
  • Solvent : Dimethylformamide (DMF)/water (4:1).
  • Temperature : 60°C, 6 h.

Yield : 74–78%.

Reaction Optimization and Analytical Validation

Critical Factors Affecting Sulfonylation Efficiency

Parameter Optimal Range Impact on Yield
Equivalents of SO2Cl 1.5–1.8 eq <1.5 eq: ≤70%
Solvent Polarity DCM > THF > Toluene DCM: 89%
Temperature 0°C → RT >RT: Side products

Data adapted from analogous sulfonylation protocols.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 1.21 (t, 3H, CH2CH3), 2.31 (s, 3H, Ar-CH3), 7.45–8.12 (m, 11H, aromatic).
    • Key Peaks : Quinoline H4 (δ 8.02), SO2 aryl (δ 7.89).
  • HRMS : m/z 479.1421 [M+H]+ (calc. 479.1433).

Comparative Analysis of Coupling Methods

Acid-Amide Coupling vs. Suzuki-Miyaura

Method Yield (%) Purity (%) Reaction Time (h)
Acid-amide (EDCl/HOBt) 78 98 12
Suzuki (Pd(PPh3)4) 65 92 18

The acid-amide coupling method is preferred due to higher efficiency and fewer side reactions.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Contribution to Total Cost (%)
4-Fluorobenzenesulfonyl Cl 1,200 42
2-Bromo-N-(2-methylphenyl)acetamide 980 33
TBAB 450 15

Source: A2Bchem pricing data.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The fluorobenzenesulfonyl group may enhance binding affinity to certain proteins, leading to inhibition of their activity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-ethyl-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
  • 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Uniqueness

The presence of the fluorobenzenesulfonyl group in 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide imparts unique electronic properties, enhancing its binding affinity and specificity towards certain molecular targets. This makes it distinct from similar compounds with different substituents on the benzenesulfonyl group.

Biological Activity

The compound 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on its structural features and preliminary research findings.

Structural Features

The molecular structure of the compound includes:

  • Quinoline core : A bicyclic structure that is often associated with various pharmacological activities.
  • Sulfonyl group : Known for enhancing solubility and biological activity.
  • Fluorobenzene moiety : This substituent may affect the compound's electronic properties and binding interactions with biological targets.

The molecular formula is C23H24F2N2O4SC_{23}H_{24}F_{2}N_{2}O_{4}S with a molecular weight of approximately 478.54 g/mol.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antibacterial properties. The presence of a sulfonyl group in this quinoline derivative suggests potential antimicrobial activity against various bacterial strains. Studies on similar compounds have shown that they can inhibit bacterial growth by targeting essential bacterial enzymes.

Anticancer Potential

Quinoline derivatives are frequently investigated for their anticancer properties. The unique combination of functional groups in This compound may confer selective cytotoxicity against cancer cells. Preliminary studies suggest that quinoline-based compounds can act as kinase inhibitors, which play a crucial role in cancer progression. Further research is needed to evaluate the specific mechanisms of action and efficacy in cancer models.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is essential for developing effective derivatives. The following table summarizes findings from related studies:

Compound NameStructural FeaturesBiological Activity
ChloroquineQuinoline derivative with a 4-amino substituentAntimalarial
QuinineQuinoline structure with a methoxy groupAntimalarial
SulfanilamideSulfonamide with an aniline moietyAntibiotic

This comparison highlights how variations in substituents can lead to different biological activities, suggesting that modifications to this compound could yield new therapeutic agents.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of This compound to various biological targets. These studies indicate that the compound may interact favorably with specific kinases involved in cell signaling pathways relevant to cancer and other diseases.

Q & A

Q. What are the key synthetic routes for 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide?

The synthesis involves multi-step organic reactions:

  • Quinoline Core Formation : Friedländer synthesis via condensation of aniline derivatives with ketones under acidic/basic catalysis .
  • Functionalization : Sequential introduction of the ethyl group at position 6, 4-fluorobenzenesulfonyl at position 3, and acetamide at position 1. Reagents include sulfonyl chlorides, acetic anhydride, and catalysts like Pd for cross-coupling .
  • Optimization : Controlled temperatures (60–120°C), inert atmospheres (N₂/Ar), and solvents (DMF, THF) improve yield (typically 50–70%) .

Q. Which analytical methods are critical for characterizing this compound?

Post-synthesis characterization requires:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzenesulfonyl protons at δ 7.5–8.0 ppm) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 469.12 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological approaches include:

  • Design of Experiments (DoE) : Fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified optimal THF/H₂O solvent ratios (4:1) for sulfonation .
  • Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for sulfonyl group introduction .
  • In Situ Monitoring : Real-time IR spectroscopy tracks intermediate formation during quinoline core synthesis .

Q. What mechanisms underlie its reported biological activity (e.g., enzyme inhibition)?

Hypothesized mechanisms include:

  • Kinase Inhibition : Molecular docking studies suggest binding to ATP pockets in tyrosine kinases (e.g., EGFR) via fluorobenzenesulfonyl interactions .
  • Receptor Modulation : The acetamide moiety may act as a hydrogen-bond donor for G-protein-coupled receptors (GPCRs), as seen in analogues with IC₅₀ values <1 µM .
  • Oxidative Stress Induction : In vitro assays show ROS generation in cancer cell lines (e.g., HepG2), correlating with apoptosis markers .

Q. How can contradictions in biological activity data across studies be resolved?

Strategies include:

  • Comparative Structural Analysis : Compare analogues (e.g., chloro vs. ethyl substituents) to isolate substituent effects on activity .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. 48-hour) .
  • Target Validation : CRISPR/Cas9 knockout models confirm target specificity (e.g., EGFR-KO cells show reduced cytotoxicity) .

Q. What are the key physicochemical properties influencing its pharmacokinetics?

Critical properties include:

  • Solubility : Low aqueous solubility (<10 µg/mL) due to lipophilic fluorobenzenesulfonyl group; use co-solvents (e.g., PEG 400) for in vivo studies .
  • LogP : Predicted logP ~3.2 (Schrödinger QikProp) suggests moderate blood-brain barrier penetration .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ >60 minutes, indicating CYP450 resistance .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization DoE, DFT calculations, in situ IR monitoring
Biological Profiling Molecular docking, CRISPR validation
Analytical Validation HRMS, ²D NMR (COSY, HSQC)

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